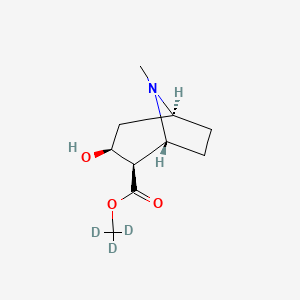
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of salicylic acid, which is known for its applications in pharmaceuticals, particularly as an anti-inflammatory agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester typically involves the acylation of 5-amino salicylic acid with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester involves its interaction with specific molecular targets, such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Another derivative of salicylic acid with similar anti-inflammatory properties.
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Uniqueness
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is unique due to its specific diethylaminoacetamido group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylic acid derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Número CAS |
6245-02-9 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
methyl 5-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C14H20N2O4/c1-4-16(5-2)9-13(18)15-10-6-7-12(17)11(8-10)14(19)20-3/h6-8,17H,4-5,9H2,1-3H3,(H,15,18) |
Clave InChI |
CGNCROPFTZJYCW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


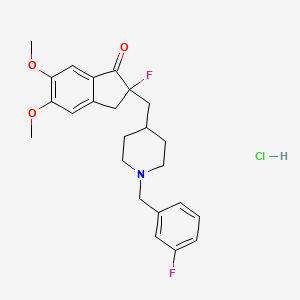
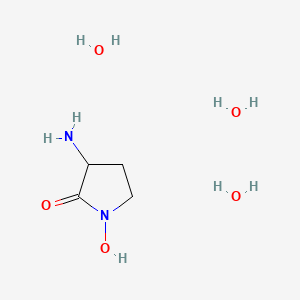


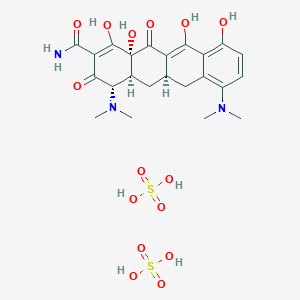


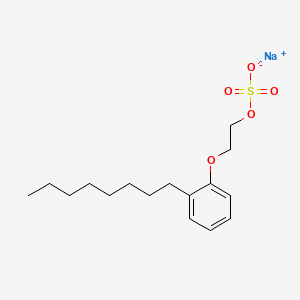
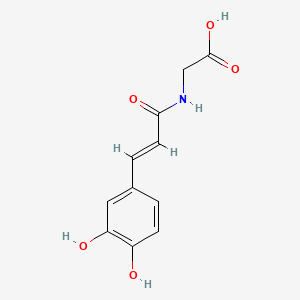
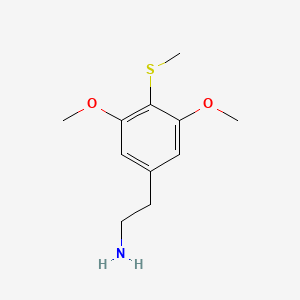
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
